

Introduction: The Significance of Chirality

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Compound of Interest

Compound Name: (R)-2-Aminooctane

Cat. No.: B1586110

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(R)-2-Aminooctane, with the CAS number 34566-05-7, is an organic compound whose significance lies in its stereochemistry.[1][2] As a chiral molecule, it exists as one of two non-superimposable mirror images, or enantiomers. This "handedness" is fundamentally important in pharmaceutical sciences, as biological systems like enzymes and receptors are themselves chiral. Consequently, different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3] **(R)-2-Aminooctane** is a valuable chiral intermediate used in the synthesis of single-enantiomer drugs and other biologically active compounds.[3][4]

Physicochemical & Stereochemical Profile

The distinct three-dimensional arrangement of atoms in **(R)-2-Aminooctane** dictates its interactions and properties. According to the Cahn-Ingold-Prelog priority rules, with the lowest priority group (the hydrogen on the stereocenter) oriented away from the viewer, the sequence from the amine group (-NH₂) to the hexyl group to the methyl group follows a clockwise direction, conferring the (R) designation.[3]

Table 1: Physicochemical Properties of **(R)-2-Aminooctane**

Property	Value	Source(s)
CAS Number	34566-05-7	[1][2][5]
Molecular Formula	C ₈ H ₁₉ N	[1][2][5]
Molecular Weight	129.24 g/mol	[3][5]
Appearance	Colorless liquid	[1][6]
Boiling Point	163-165 °C	[4][6]
Melting Point	< -20 °C	[4][6]
Density	~0.77 g/cm ³	[6][7]
Flash Point	51 °C (123.8 °F)	[5][6]
Solubility	Almost insoluble in water; soluble in organic solvents like ethanol.	[1]
InChI Key	HBXNJMZWGSKPW- MRVPVSSYSA-N	[3][5]

Stereoselective Synthesis: Pathways to Enantiopurity

Achieving high enantiomeric purity is the primary challenge in synthesizing **(R)-2-Aminooctane**. The choice of synthetic strategy is often a trade-off between cost, scalability, atom economy, and the desired level of enantiomeric excess (ee). Several robust methods have been developed.

Chiral Auxiliary-Mediated Synthesis

This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to the prochiral substrate (2-octanone) to direct the stereochemical outcome of a key reaction.[3] Ellman's auxiliary, (R)-tert-butanefulfinamide, is a common and effective choice.

The causality behind this method lies in steric hindrance. The bulky tert-butylsulfinyl group of the auxiliary shields one face of the N-sulfinyl imine intermediate formed from 2-octanone.[3]

This forces the hydride reducing agent to attack from the less hindered face, leading to a highly diastereoselective reduction. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired (R)-amine with high enantiopurity.[3]

Protocol 1: Synthesis via Ellman's Auxiliary

- **Imine Formation:** To a solution of 2-octanone (1.0 equiv) and (R)-2-methylpropane-2-sulfonamide (1.2 equiv) in an anhydrous solvent like THF, add a Lewis acid catalyst such as titanium(IV) ethoxide (5.0 equiv).[8] Heat the reaction mixture (e.g., at 80 °C) until imine formation is complete, as monitored by TLC or LC-MS.[8]
- **Diastereoselective Reduction:** Cool the reaction to a low temperature (e.g., -78 °C or -48 °C). Add a hydride reducing agent (e.g., NaBH₄) and stir until the reaction is complete. The choice of reducing agent can influence the diastereomeric ratio.[3]
- **Auxiliary Cleavage:** Quench the reaction carefully. Remove the solvent under reduced pressure. Dissolve the crude product in a suitable solvent (e.g., methanol) and add a strong acid (e.g., HCl). Stir until the sulfinyl group is fully cleaved.
- **Work-up and Purification:** Perform a standard aqueous work-up to remove the cleaved auxiliary and other impurities. Purify the final product, **(R)-2-Aminooctane**, by distillation or column chromatography.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical route by using a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product.[3] Direct asymmetric reductive amination (DARA) of 2-octanone is a powerful one-step method.[3]

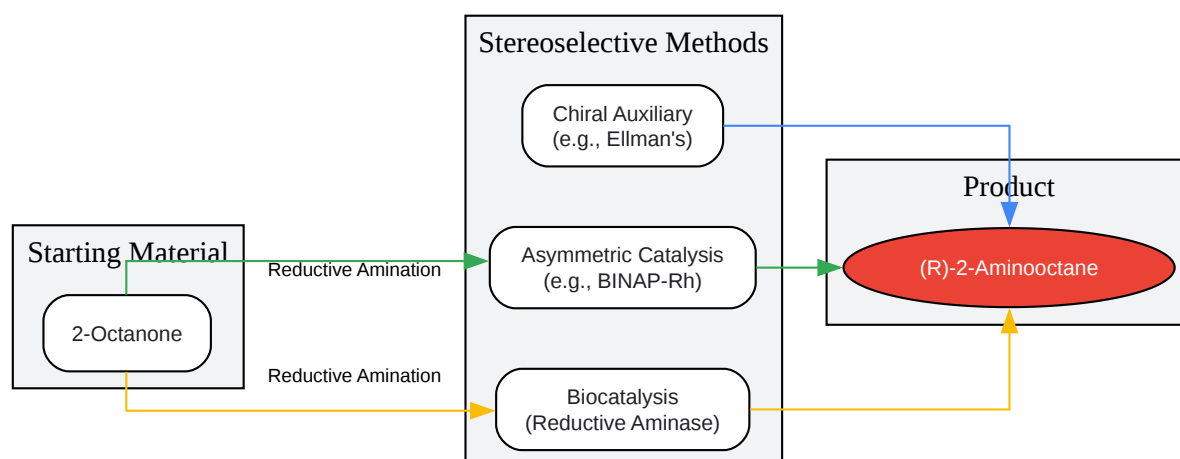
This process typically involves a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[3] The chiral environment created by the catalyst-ligand complex forces the hydrogenation of the imine intermediate to occur stereoselectively, yielding the (R)-amine.

Biocatalysis and Enzymatic Resolution

Enzymes offer unparalleled stereoselectivity under mild reaction conditions.

- Reductive Aminases (RedAms): These enzymes can directly convert 2-octanone and an amine source (like ammonia) into **(R)-2-Aminooctane** with high enantioselectivity, using a cofactor like NADPH.[3]
- Lipase-Mediated Kinetic Resolution: This method starts with a racemic mixture of 2-aminooctane. An enzyme, such as *Candida antarctica* lipase B (CALB), is used to selectively acylate the (S)-enantiomer.[3] This leaves the desired **(R)-2-Aminooctane** unreacted. The acylated (S)-enantiomer and the unreacted (R)-amine have different physical properties and can be easily separated.[3]

Diagram 1: Synthetic Pathways to **(R)-2-Aminooctane**



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Caption: Key synthetic strategies for producing **(R)-2-Aminooctane**.

Analytical Characterization for Quality Control

Verifying the chemical identity, purity, and, most importantly, the enantiomeric purity of **(R)-2-Aminooctane** is a critical step.

- Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the definitive methods for determining enantiomeric excess (ee).

[3] The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different times.

- Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to distinguish between enantiomers.[3]

Protocol 2: Chiral GC for Enantiomeric Excess (ee) Determination

- Sample Preparation: Prepare a dilute solution of the synthesized **(R)-2-Aminooctane** in a suitable volatile solvent (e.g., hexane or isopropanol).
- Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).
- Method Parameters:
 - Injector Temperature: 250 °C
 - Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
 - Detector Temperature: 250 °C
 - Carrier Gas: Helium or Hydrogen.
- Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will appear as separate peaks.
- Calculation: Calculate the enantiomeric excess using the areas of the two peaks:
 - $ee\ (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] \times 100$

Applications in Drug Discovery and Synthesis

Chiral amines are indispensable in modern medicinal chemistry.[3] **(R)-2-Aminooctane**'s utility stems from its dual role as both a structural component and a reaction facilitator.

- **Chiral Building Block:** It serves as a starting material for synthesizing more complex molecules where the stereochemistry at the second position of the octane chain is crucial for biological activity.^{[3][4]} This is particularly valuable in developing drugs targeting the central nervous system.^[4]
- **Chiral Resolving Agent:** **(R)-2-Aminooctane** can be used to separate racemic mixtures of acidic compounds.^[3] It reacts with the racemic acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization or chromatography.^[3]
- **Ligand in Asymmetric Catalysis:** The amine functionality allows it to act as a ligand for metal catalysts, participating in other asymmetric transformations.^[1]

Safety, Handling, and Toxicology

A thorough understanding of the hazards is essential for safe handling. The Safety Data Sheet (SDS) provides critical information.^[9]

Table 2: GHS Hazard Classification for **(R)-2-Aminooctane**

GHS Code	Hazard Statement	Classifications	Source(s)
H226	Flammable liquid and vapour	Flammable Liquid, Cat. 3	^{[5][7]}
H302	Harmful if swallowed	Acute Toxicity (Oral), Cat. 4	^{[5][7]}
H314	Causes severe skin burns and eye damage	Skin Corrosion, Cat. 1B	^{[5][7]}
H400	Very toxic to aquatic life	Aquatic Acute, Cat. 1	^{[5][7]}

Safe Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][9] Use explosion-proof electrical and lighting equipment.[9]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and faceshield).[1][5][9]
- Storage: Store in a designated flammables area in a tightly closed container under an inert atmosphere.[9] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If on skin, remove all contaminated clothing and rinse skin with water.[9] If ingested, rinse mouth, do NOT induce vomiting, and seek immediate medical attention.[9]

While specific metabolic data for **(R)-2-Aminooctane** is not readily available, primary amines of this type are often metabolized in vivo through pathways such as N-acetylation or hydroxylation of the alkyl chain.[10] Studies on similar compounds show that N-acetylation can be a key metabolic route.[10]

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